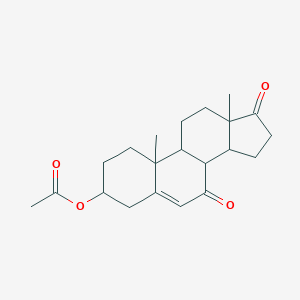

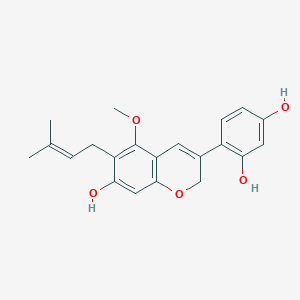

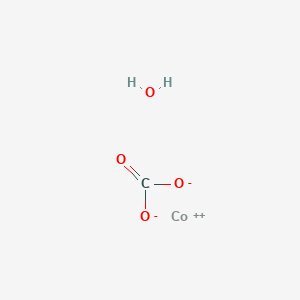

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorophenyl ethanol compounds typically involves esterification and reduction processes. For instance, Yang Lirong (2007) detailed the synthesis of 2-(4-Chlorophenyl)ethanol through esterification of 2-(4-chlorophenyl)acetic acid followed by reduction, achieving over 95% yield under optimized conditions (Yang Lirong, 2007). This method's efficiency underscores the potential pathways for synthesizing structurally related compounds like 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives has been elucidated through various spectroscopic techniques. For example, Percino et al. (2008) investigated the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, revealing its crystallization in the monoclinic system and the formation of intermolecular hydrogen bonds, which are crucial for understanding the molecular configuration and interaction of similar compounds (Percino et al., 2008).

Chemical Reactions and Properties

Chlorophenyl ethanol compounds engage in various chemical reactions, including asymmetric synthesis and enzymatic processes. Hamada et al. (2001) achieved the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using Geotrichum candidum, highlighting the potential for biological catalysis in synthesizing chiral intermediates with high enantiomeric excess (Hamada et al., 2001).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis in Submerged Culture

(S)-1-(2-chlorophenyl)ethanol, a key intermediate for L-cloprenaline (used for relieving asthma symptoms), can be synthesized through the asymmetric reduction of 2-chloroacetophenone. Alternaria alternata isolate, especially the EBK-8 strain, has been identified as an effective biocatalyst for this process. The optimization of culture conditions significantly enhances the bioactivity of the fungus, influencing substrate conversion and product purity. The process achieved a 100% conversion and 80% isolated yield with an enantiomeric excess of >99% (Kurbanoğlu et al., 2009).

Efficient Synthesis Using Permeabilized Whole Cells

Similarly, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, crucial in synthesizing 3-adrenoceptor receptor agonists, can be synthesized using the asymmetric reduction catalyzed by resting cells of Candida ontarioensis. The process, especially after cetyltrimethylammonium bromide-pretreatment of the cells, provides the product in high yield and enantiomeric excess, demonstrating the potential for practical large-scale production (Ni et al., 2012).

Applications in Environmental Analysis

Dispersive Liquid-Phase Microextraction

A novel technique using 1,3-diisooctylimidazolium hexafluorophosphate as a solvent has been developed for the extraction and determination of dicofol and its degradation products, including 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol, in water samples. This method is noted for its simplicity, rapidity, and good extraction efficiency, making it a promising approach for environmental monitoring (Li et al., 2010).

Biotransformation for Drug Synthesis

Enantioselective Synthesis for Miconazole

The biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate for Miconazole, is performed by a newly isolated bacterial strain, Acinetobacter sp. The process, optimized for key reaction conditions, offers high yield and enantiomeric excess, presenting an efficient method for the synthesis of this important chiral intermediate (Miao et al., 2019).

Enzymatic Process for Ticagrelor

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, essential for the synthesis of Ticagrelor, can be efficiently produced through a green and environmentally sound enzymatic process. The process demonstrates high productivity and space–time yield, highlighting its potential for industrial applications (Guo et al., 2017).

Environmental Contamination and Remediation

Source of DDT Contamination

Studies have shown that the presence of 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol in pesticides like dicofol can lead to DDT contamination in agricultural soils, highlighting the need for careful monitoring and regulation to prevent environmental and health hazards (Turgut et al., 2012).

Catalytic Dechlorination and Detoxification

1-(2-chlorophenyl) ethanol (CPE), used in pharmaceutical manufacturing, poses health and environmental concerns. Studies on its catalytic reductive dechlorination and detoxification using Pd/Fe bimetal have shown promising results, effectively transforming CPE to less toxic substances, providing a potential method for reducing the toxicological impact of CPE-contaminated wastewater (Zhou et al., 2010).

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLFQVQUCIPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol | |

CAS RN |

10291-39-1 |

Source

|

| Record name | NSC5655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)